5-(3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
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Description
5-(3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C20H19BrN2O4 and its molecular weight is 431.286. The purity is usually 95%.
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Scientific Research Applications
Biomedical Applications and Molecular Docking Studies
The compound related to 5-(3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid, described in a study by Ryzhkova, Ryzhkov, and Elinson (2020), showcases potential for various biomedical applications. Particularly, its efficacy in regulating inflammatory diseases is highlighted through docking studies. This research underscores the compound's promise in the biomedical field, leveraging molecular docking to anticipate its interaction with biological targets relevant to inflammation (Y. E. Ryzhkova, F. V. Ryzhkov, M. Elinson, 2020).
Heterocyclic Compound Synthesis
El-Hashash and Rizk (2016) delve into the synthesis of heterocyclic compounds using Michael adducts derived from 4-(4-acetylamino/bromophenyl)-4-oxobut-2-enoic acids. These adducts serve as foundational materials for crafting a variety of heterocyclic structures, such as pyridazinone, furanone, and pyrane derivatives. The study highlights the steric factors' critical role in influencing regioselectivity, offering insights into the synthetic versatility and potential of compounds related to the query chemical (M. El-Hashash, S. Rizk, 2016).
Anticancer and Antiviral Activities
Havrylyuk, Zimenkovsky, Vasylenko, and Lesyk (2013) synthesized 2-(4,5-Dihydropyrazol-1-yl)-thiazol-4-ones, a chemical class closely related to the compound . These compounds demonstrated significant anticancer activity against leukemia cell lines and notable antiviral efficacy against the Tacaribe virus strain. This research illuminates the compound's potential in developing therapeutic agents targeting cancer and viral infections (D. Havrylyuk, B. Zimenkovsky, O. Vasylenko, R. Lesyk, 2013).
Nonlinear Optical Properties
Tamer, Dege, Avcı, Atalay, Özer İlhan, and Çadir (2015) explored the nonlinear optical properties of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid. Through experimental and theoretical analyses, they revealed the molecule's promising nonlinear optical activity, attributed to the small energy gap between its frontier molecular orbitals. This study contributes to understanding the optical and electronic properties of related compounds, suggesting their potential in optical applications (Ö. Tamer, N. Dege, D. Avcı, Y. Atalay, İ. Özer İlhan, Mehmet Çadir, 2015).
Properties
IUPAC Name |
5-[5-(4-bromophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4/c21-14-10-8-13(9-11-14)16-12-17(15-4-1-2-5-18(15)24)23(22-16)19(25)6-3-7-20(26)27/h1-2,4-5,8-11,17,24H,3,6-7,12H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMYXTHCMWFPJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCCC(=O)O)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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